Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2)
Overview
Description
Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a benzene ring substituted with a sulfonic acid group, a methyl group, and a nitro group The hydrate form indicates that the compound is associated with water molecules in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) typically involves the nitration of toluene followed by sulfonation. The process can be summarized as follows:
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Nitration of Toluene: : Toluene is treated with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the meta position relative to the methyl group.
Reaction Conditions: Temperature around 50-60°C, concentrated sulfuric acid and nitric acid as reagents.
Equation: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_3 + \text{H}_2\text{O} ]
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Sulfonation: : The nitrated product is then subjected to sulfonation using fuming sulfuric acid (oleum) to introduce the sulfonic acid group.
Reaction Conditions: Temperature around 80-100°C, fuming sulfuric acid as the reagent.
Equation: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_3(\text{SO}_3\text{H})(\text{NO}_2)\text{CH}_3 + \text{H}_2\text{O} ]
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Hydration: : The final product is then hydrated to form the hydrate (1:2) form.
Reaction Conditions: Controlled addition of water to the sulfonated product.
Industrial Production Methods
Industrial production of benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, elevated temperature.
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Reduction: : The nitro group can be reduced to an amino group.
Reagents: Hydrogen gas with a palladium catalyst, iron filings with hydrochloric acid.
Conditions: Room temperature to moderate heating.
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Substitution: : The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Reagents: Halogens, alkylating agents.
Conditions: Presence of a catalyst such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-methyl-5-nitrobenzoic acid.
Reduction: Formation of 2-methyl-5-aminobenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. It serves as a precursor for the preparation of various aromatic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals. It is also used as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) depends on its specific application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The nitro group plays a crucial role in generating reactive oxygen species that damage cellular components.
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in studies related to enzyme kinetics and drug design.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) can be compared with other similar compounds:
Benzenesulfonic acid, 4-methyl-2-nitro-: Similar structure but different position of substituents. It may exhibit different reactivity and applications.
Benzenesulfonic acid, 2-methyl-4-nitro-:
Toluene-4-sulfonic acid: Lacks the nitro group, leading to different chemical behavior and applications.
Uniqueness
The unique combination of the methyl, nitro, and sulfonic acid groups in benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methyl-5-nitrobenzenesulfonic acid;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S.2H2O/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;;/h2-4H,1H3,(H,11,12,13);2*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVSVPYCTFCYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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